N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(1H-Benzoimidazol-2-ylmethyl)-4-methyl-benzenesulfonamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzoimidazol-2-ylmethyl)-4-methyl-benzenesulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups. One common method is the condensation of 2-(chloromethyl)-1H-benzimidazole with 4-methylbenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzoimidazol-2-ylmethyl)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(1H-Benzoimidazol-2-ylmethyl)-4-methyl-benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-Benzoimidazol-2-ylmethyl)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position of the benzimidazole ring.
Sulfonamide Derivatives: Compounds with different sulfonamide groups attached to various aromatic rings.
Uniqueness
N-(1H-Benzoimidazol-2-ylmethyl)-4-methyl-benzenesulfonamide is unique due to its specific combination of the benzimidazole and sulfonamide moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H15N3O2S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15N3O2S/c1-11-6-8-12(9-7-11)21(19,20)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-9,16H,10H2,1H3,(H,17,18) |
InChI Key |
PWWBXDZPEIYGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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